4-乙氧基-3-氧代丁酸甲酯

描述

Methyl 4-ethoxy-3-oxobutanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as ethyl and methyl esters of substituted 3-oxobutanoates. These compounds are of interest due to their roles in biological processes, their potential as intermediates in organic synthesis, and their physical and chemical properties .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, such as the Knoevenagel condensation, which is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . Other methods include the use of diazo compounds, as in the synthesis of diverse trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate . Additionally, the transformation of other intermediates, such as 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate, showcases the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of related 3-oxobutanoates have been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction . These studies reveal details about the bonding and configuration of the molecules, such as the Z conformation about the C=C double bond observed in some of the synthesized compounds .

Chemical Reactions Analysis

The reactivity of these compounds is highlighted by their ability to undergo further chemical transformations. For instance, ethyl 4-halo-3-oxobutanoates react with diethyl malonate and methyl cyanoacetate to yield various substituted products . Moreover, the conversion of 4-methylthio-2-oxobutanoate to methional, which is a mediator of apoptosis, demonstrates the biological significance of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the first hyperpolarizability and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been studied, providing insight into the molecule's stability and charge transfer characteristics . The antimicrobial and antioxidant activities of some synthesized 3-oxobutanoates also reflect their chemical properties and potential applications .

科学研究应用

合成和结构分析

- 4-乙氧基-3-氧代丁酸甲酯已被用于合成各种化合物。例如,它被用来合成 (Z)-3-(4-乙氧基苯胺基)丁-2-烯酸甲酯,其中该化合物的结构使用光谱技术进行了分析 (张等人,2008).

抗氧化特性

- 4-乙氧基-3-氧代丁酸甲酯的衍生物已被研究其抗氧化特性。其中一种衍生物在高浓度下显示出显着的清除剂活性,表明其在抗氧化剂应用中的潜力 (斯坦切夫等人,2009).

生物合成应用

- 在蛋氨酸中生物合成乙烯时,4-乙氧基-3-氧代丁酸甲酯的衍生物 4-甲硫代-2-氧代丁酸甲酯已被确定为细菌和真菌培养中的推定中间体。这突出了它在微生物代谢和生物合成中的作用 (Billington 等人,1979).

化学合成中的中间体

- 该化合物作为其他化学物质合成的中间体。例如,它已被用于合成各种苯并唑基氨基衍生物,证明了它在产生结构多样的分子中的用途 (Milata 等人,1992).

在蛋白质研究中的作用

- 4-乙氧基-3-氧代丁酸甲酯衍生物已用于蛋白质研究,例如在合成用于高分子量蛋白质的 NMR 研究的同位素标记。这表明它在先进的蛋白质表征中的应用 (Ayala 等人,2012).

植物生长调节

- 4-乙氧基-3-氧代丁酸甲酯的某些衍生物已显示出对大豆植物的生长调节活性,表明其在农业应用中的潜力 (Stanchev 等人,2010).

属性

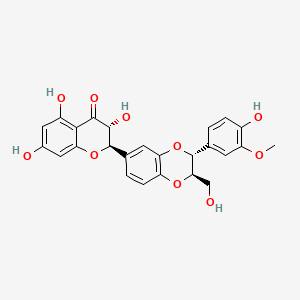

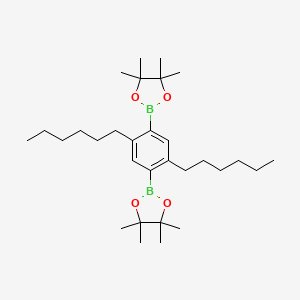

IUPAC Name |

methyl 4-ethoxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEADHKTXGGOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70710447 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-ethoxy-3-oxobutanoate | |

CAS RN |

415678-65-8 | |

| Record name | Methyl 4-ethoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。